

Perzinfotel prodrug efficacy vs parent compound

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Compound Focus: Perzinfotel

CAS No.: 144912-63-0

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Experimental Data and Protocols

The conclusions above are supported by specific experimental data and standardized protocols as detailed in the research.

Key Experimental Findings The following data from pharmacokinetic and efficacy studies highlight the prodrug's superior performance.

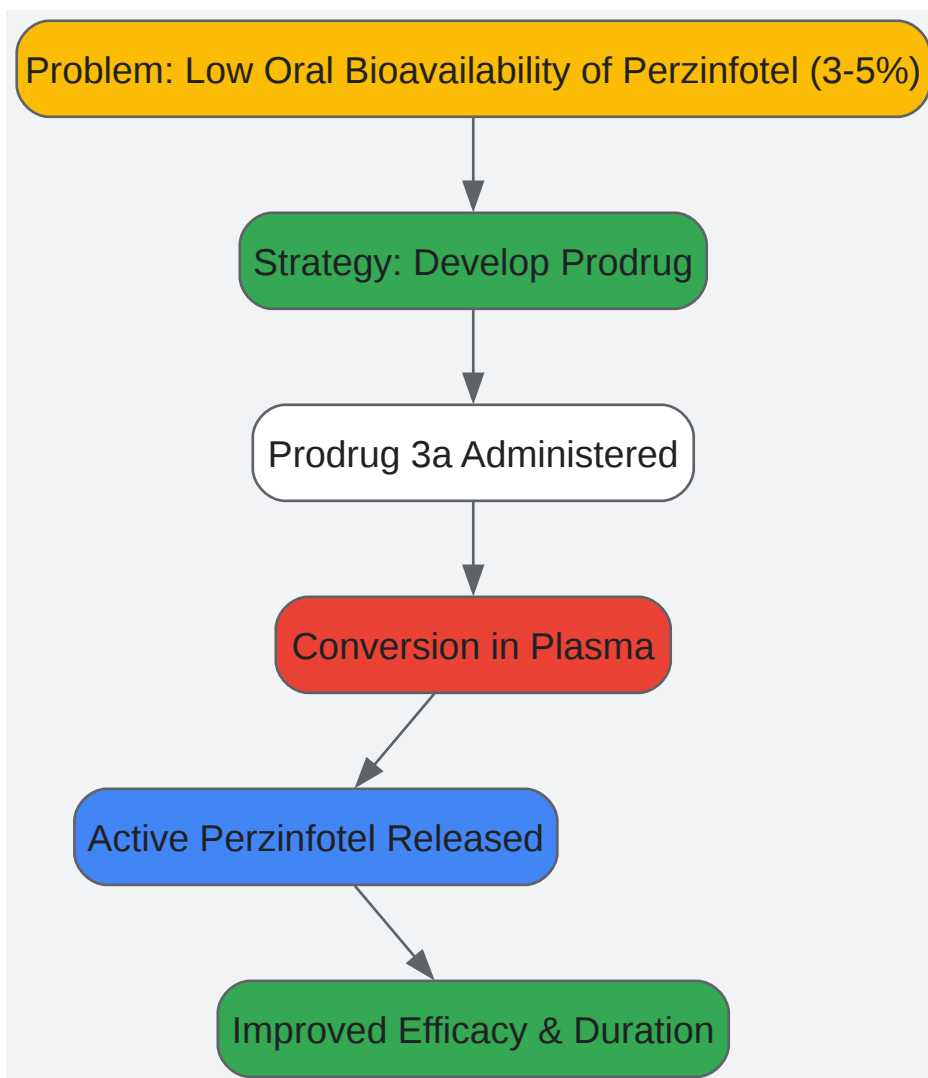
Study Type	Experimental Detail	Result
Pharmacokinetic Study	A 10 mg/kg oral dose of prodrug 3a was compared to a 30 mg/kg oral dose of Perzinfotel [1].	The dose of 3a yielded a 2.5-fold greater systemic exposure to the active Perzinfotel than the triple dose of the parent compound [1].
Efficacy Study	Oral administration in a rodent model of inflammatory pain [1].	Prodrug 3a was significantly more potent and had a longer duration of activity than Perzinfotel [1].

Detailed Experimental Methodology The experiments were conducted using well-established industry methods:

- **Stability and Conversion Assays:** The stability of prodrug **3a** was evaluated at various pH levels and in **simulated gastric fluid**. Its conversion to the active parent drug was assessed in **rat plasma** [1].
- **Pharmacokinetic Studies:** These studies were performed in rats. After oral administration of the prodrug, parameters like systemic exposure (AUC) to the active **Perzinfotel** were measured and directly compared to those achieved by administering **Perzinfotel** itself [1].
- **In Vivo Efficacy Model:** The comparative potency and duration of action were determined using a standard **rodent model of inflammatory pain**, which is a recognized pre-clinical model for evaluating analgesic efficacy [1].

Mechanism of Action and Rationale

The rationale for developing the prodrug stems directly from the pharmacological properties of **Perzinfotel**.



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The diagram illustrates the prodrug strategy. **Perzinfotel** itself is a potent and selective competitive antagonist of the NMDA receptor, a target implicated in neuropathic and inflammatory pain [1] [2]. However, its very low oral bioavailability of 3-5% severely limited its therapeutic potential [1]. The prodrug **3a** was designed not to be more potent at the receptor, but to be more efficiently absorbed by the body. After absorption, it is rapidly converted in the bloodstream to release the active parent compound, **Perzinfotel** [1].

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References

1. Prodrugs of perzinfotel with improved oral bioavailability [pubmed.ncbi.nlm.nih.gov]
2. Effects of the N-Methyl-d-aspartate Receptor Antagonist ... [sciencedirect.com]

To cite this document: Smolecule. [Perzinfotel prodrug efficacy vs parent compound]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539064#perzinfotel-prodrug-efficacy-vs-parent-compound>]

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